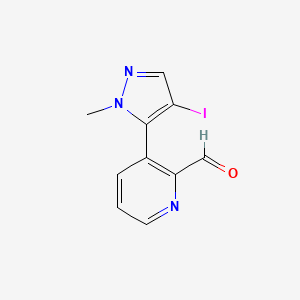
3-(4-Iodo-1-methyl-1H-pyrazol-5-yl)picolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodo-1-methyl-1H-pyrazol-5-yl)picolinaldehyde typically involves the formation of the pyrazole ring followed by iodination and subsequent functionalization to introduce the picolinaldehyde moiety. One common method involves the reaction of enaminones with hydrazines to form pyrazoline intermediates, which are then oxidized to pyrazoles . The iodination step can be achieved using iodine or other iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Iodo-1-methyl-1H-pyrazol-5-yl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atom.
Major Products
Oxidation: 3-(4-Iodo-1-methyl-1H-pyrazol-5-yl)picolic acid.
Reduction: 3-(4-Iodo-1-methyl-1H-pyrazol-5-yl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Iodo-1-methyl-1H-pyrazol-5-yl)picolinaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(4-Iodo-1-methyl-1H-pyrazol-5-yl)picolinaldehyde is not well-documented. as a pyrazole derivative, it may interact with biological targets such as enzymes or receptors, influencing their activity. The iodine atom and the aldehyde group can participate in various biochemical interactions, potentially leading to inhibitory or modulatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-(4-Iodo-1-methyl-1H-pyrazol-5-yl)picolinaldehyde is unique due to the presence of both an iodine atom and an aldehyde group on the pyrazole ring.
Eigenschaften
Molekularformel |
C10H8IN3O |
|---|---|
Molekulargewicht |
313.09 g/mol |
IUPAC-Name |
3-(4-iodo-2-methylpyrazol-3-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H8IN3O/c1-14-10(8(11)5-13-14)7-3-2-4-12-9(7)6-15/h2-6H,1H3 |
InChI-Schlüssel |
BAYCHDKHFRGKQV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)I)C2=C(N=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


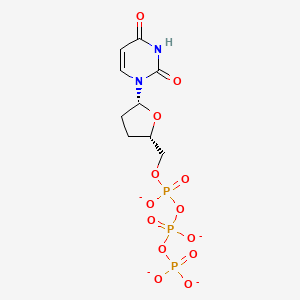
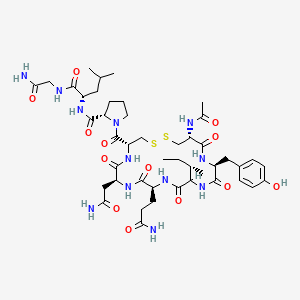
![N-(naphthalen-1-yl)-2,3-bis({4-[(naphthalen-1-yl)(phenyl)amino]phenyl})-N-phenylquinoxalin-6-amine](/img/structure/B14111546.png)
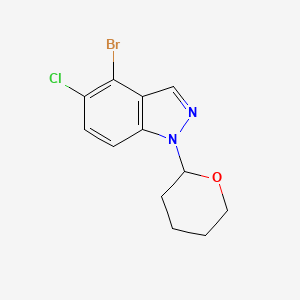
![N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14111549.png)
![3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-](/img/structure/B14111553.png)
![1-(4-tert-butylbenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111556.png)

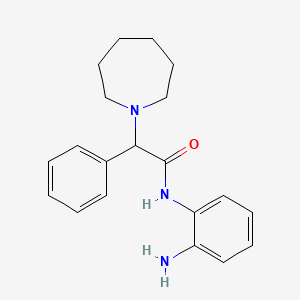
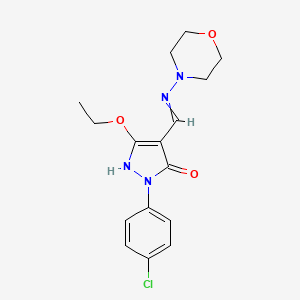
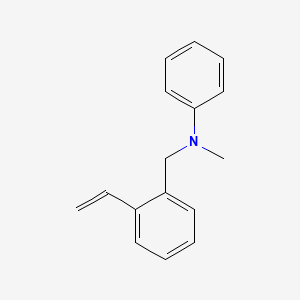
![3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B14111585.png)
![3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B14111604.png)
![N-[2-chloro-6-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B14111605.png)
